molecular formula C7H8N4 B14331713 (4-Methylimidazolidin-2-ylidene)propanedinitrile CAS No. 104554-90-7

(4-Methylimidazolidin-2-ylidene)propanedinitrile

Katalognummer: B14331713
CAS-Nummer: 104554-90-7
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: GHKRYHZYRHAOLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylimidazolidin-2-ylidene)propanedinitrile is a chemical compound with the molecular formula C₆H₇N₃ It is characterized by the presence of an imidazolidine ring substituted with a methyl group and a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylimidazolidin-2-ylidene)propanedinitrile typically involves the reaction of 4-methylimidazolidine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium alkoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylimidazolidin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds.

Wissenschaftliche Forschungsanwendungen

(4-Methylimidazolidin-2-ylidene)propanedinitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methylimidazolidin-2-ylidene)propanedinitrile involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malononitrile: A related compound with similar chemical properties, used in various chemical syntheses.

    Cyanoacetonitrile: Another similar compound with applications in organic synthesis.

Uniqueness

(4-Methylimidazolidin-2-ylidene)propanedinitrile is unique due to its specific structure, which combines an imidazolidine ring with a propanedinitrile moiety.

Eigenschaften

CAS-Nummer

104554-90-7

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

2-(4-methylimidazolidin-2-ylidene)propanedinitrile

InChI

InChI=1S/C7H8N4/c1-5-4-10-7(11-5)6(2-8)3-9/h5,10-11H,4H2,1H3

InChI-Schlüssel

GHKRYHZYRHAOLU-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC(=C(C#N)C#N)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.